molecular formula C₉H₁₆O₆ B1139692 1,2-O-Isopropylidene-alpha-D-glucofuranose CAS No. 253328-56-2

1,2-O-Isopropylidene-alpha-D-glucofuranose

Cat. No. B1139692
M. Wt: 220.22
InChI Key:
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Description

1,2-O-Isopropylidene-alpha-D-glucofuranose, also known as Monoacetone glucose, is an organic compound with the molecular formula C9H16O6 . It is a reagent used for chemical synthesis .


Synthesis Analysis

1,2-O-Isopropylidene-alpha-D-glucofuranose can be synthesized at high concentration by esterifying it with palmitic acid at 40°C using immobilized lipase from Candida antarctica .


Molecular Structure Analysis

The molecular structure of 1,2-O-Isopropylidene-alpha-D-glucofuranose can be represented by the SMILES string CC1(C)O[C@H]2OC@HCO)C@H[C@H]2O1 .


Chemical Reactions Analysis

1,2-O-Isopropylidene-alpha-D-glucofuranose can be used to create racemically pure alkane- and arenesulfinyl chlorides with a tertiary amine . Oxidation and reduction can lead to an allofuranose derivative .


Physical And Chemical Properties Analysis

1,2-O-Isopropylidene-alpha-D-glucofuranose is a solid substance . It has a melting point of 156.0 to 162.0 °C . Its specific rotation is -11.0 to -13.0 deg (C=1, H2O) . It is soluble in water (50 mg/ml) .

Scientific Research Applications

  • Hydrolysis Studies : Dekker and Hashizume (1958) discovered that mild acid hydrolysis of 1,2-O-isopropylidene-5,6-anhydro-alpha-D-glucofuranose yields d-glucose and a new anhydro sugar, 2,5-anhydro-l-idose (Dekker & Hashizume, 1958).

  • Precursor for Amphiphiles : Vanbaelinghem et al. (1998) synthesized 1,2-O-isopropylidene-3,5-O-propylidene-alpha-D-glucofuranose, which was used as a precursor for thermotropic and lyotropic liquid-crystalline amphiphiles (Vanbaelinghem et al., 1998).

  • Affinity Reagents for Glucose Transport : Ramjeesingh and Kahlenberg (1977) prepared derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose for potential use as affinity and photoaffinity reagents for studying glucose transport in human erythrocytes (Ramjeesingh & Kahlenberg, 1977).

  • Catecholoxidase-Like Reactions : Gottschaldt et al. (2004) synthesized binuclear copper(II) complexes from 1,2-O-isopropylidene-alpha-D-glucofuranose derivatives, which showed different catalytic properties in catecholoxidase-like reactions (Gottschaldt et al., 2004).

  • Hydrogenolysis of Carbohydrates : Gorin and Perlin (1958) investigated the hydrogenolysis of 1,2-O-isopropylidene-D-glucofuranose, finding various products including hexanediols and hexanetetrols (Gorin & Perlin, 1958).

  • Chlorodeoxyhexofuranoid Derivatives : Parolis (1983) explored the synthesis of chlorodeoxyhexofuranoid derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose (Parolis, 1983).

  • Organotin Derivatives : Patel et al. (1987) studied the synthesis of organotin derivatives from 1,2: 5,6-Di-O-isopropylidene-alpha-D-glucofuranose (Patel, Poller, & Rathbone, 1987).

Future Directions

1,2-O-Isopropylidene-alpha-D-glucofuranose can be used as a starting material to prepare biologically active L-acovenose, 6-deoxy-L-idose, and carbanucleoside enantiomers . This suggests potential applications in the synthesis of biologically active compounds.

properties

IUPAC Name

1-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9/h4-8,10-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGCXQKYCBBHAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(C(OC2O1)C(CO)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-O-Isopropylidene-D-glucofuranose

CAS RN

18549-40-1
Record name 1,2-O-Isopropylidene-D-glucofuranose
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Glucofuranose, 1,2-O-(1-methylethylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

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